molecular formula C12H13F2NO B6200822 1-benzoyl-3-(difluoromethyl)pyrrolidine CAS No. 2152536-44-0

1-benzoyl-3-(difluoromethyl)pyrrolidine

Cat. No.: B6200822
CAS No.: 2152536-44-0
M. Wt: 225.2
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Description

1-Benzoyl-3-(difluoromethyl)pyrrolidine is a pyrrolidine derivative featuring a benzoyl group at the 1-position and a difluoromethyl substituent at the 3-position. Pyrrolidine, a saturated five-membered heterocycle with a secondary amine, is widely utilized in drug discovery and materials science due to its conformational flexibility and ability to modulate physicochemical properties . The benzoyl group enhances aromatic interactions and stability, while the difluoromethyl moiety introduces electronegativity and metabolic resilience, characteristics often leveraged in fluorinated pharmaceuticals .

Properties

CAS No.

2152536-44-0

Molecular Formula

C12H13F2NO

Molecular Weight

225.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 1-benzoyl-3-(difluoromethyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification steps is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-(difluoromethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzoyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-benzoyl-3-(difluoromethyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(difluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The benzoyl group can facilitate binding to hydrophobic pockets in proteins, while the difluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Benzoyl-3-(Pyrrolidine) Thiourea

Structural Differences : Replaces the difluoromethyl group with a thiourea moiety (-NH-CS-NH-).
Functional Impact :

  • Thiourea’s strong electron-withdrawing nature enhances electrochemical sensitivity, as demonstrated in tannic acid detection using modified electrodes .
  • Applications : Preferred in voltammetric sensors due to high selectivity .

Pyrrolidine-2,5-Dione Derivatives

Structural Differences : Features two ketone groups at the 2- and 5-positions.
Functional Impact :

  • The dione structure significantly increases polarity (PSA ≈ 80–90 Ų) and reduces LogP, enhancing solubility but limiting membrane permeability .
  • Biological Activity : Exhibits high affinity for 5-HT1A receptors (e.g., compound 31: Ki = 3.2 nM) due to hydrogen-bonding interactions with the dione motif .
  • Comparison : 1-Benzoyl-3-(difluoromethyl)pyrrolidine’s difluoromethyl group may offer a better balance between lipophilicity (LogP ≈ 1.5) and PSA (~50 Ų), optimizing bioavailability .

Fluorinated Analogs: 1-Benzyl-3-(Trifluoroacetamido)Pyrrolidine

Structural Differences : Substitutes benzoyl with benzyl and difluoromethyl with trifluoroacetamido (-NH-CO-CF₃).
Functional Impact :

  • Comparison : The simpler difluoromethyl group in this compound may improve pharmacokinetics by lowering molecular weight (~250 g/mol) and maintaining moderate LogP .

Non-Fluorinated Pyrrolidines (e.g., 1-Benzyl-3-Iodomethyl-Pyrrolidine)

Structural Differences : Halogen substituents (e.g., iodine) instead of fluorine.
Functional Impact :

  • Comparison : Difluoromethyl’s smaller size and electronegativity enhance target engagement while avoiding steric clashes .

Data Table: Key Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) LogP (Predicted) PSA (Ų) Key Applications/Biological Activity
This compound ~250 ~1.5 ~50 Electrochemical sensing, drug discovery
1-Benzoyl-3-(thiourea)pyrrolidine ~280 ~2.2 ~85 Tannic acid detection
Pyrrolidine-2,5-dione ~140 ~0.8 ~90 5-HT1A receptor agonists
1-Benzyl-3-(trifluoroacetamido)pyrrolidine 296.27 ~2.0 ~60 Biochemical research
1-Benzyl-3-iodomethyl-pyrrolidine ~305 ~2.5 ~40 Synthetic intermediates

Research Findings and Implications

  • Electrochemical Performance : The difluoromethyl group’s moderate electron-withdrawing effect may improve sensor stability compared to thiourea-based electrodes, which degrade faster under oxidative conditions .
  • Drug Design: Difluoromethyl balances lipophilicity and solubility, making it superior to non-fluorinated analogs (e.g., iodomethyl derivatives) in membrane permeability and target engagement .
  • Synthetic Challenges: Fluorination steps require specialized reagents (e.g., Selectfluor), increasing complexity compared to non-fluorinated analogs .

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